Scientific Field: Materials Science, specifically Electronic Materials .
Summary of the Application: 4’-Mercaptobiphenyl-4-carbonitrile is used to tune the electronic properties and subsequent surface coverage of gold surfaces/monolayers . This is important in the field of electronic materials where the properties of surfaces can greatly influence the performance of devices.
Methods of Application: While the exact experimental procedures can vary, the general method involves applying a solution of the 4’-Mercaptobiphenyl-4-carbonitrile to the gold surface. The molecule binds to the gold via the sulfur atom (in the mercapto group), forming a self-assembled monolayer. The nitrile group on the other end of the molecule can then interact with other substances, altering the electronic properties of the surface.
Results or Outcomes: The application of 4’-Mercaptobiphenyl-4-carbonitrile allows for the tuning of the electronic properties of gold surfaces. This can be used to optimize the performance of electronic devices. The exact results can depend on many factors, including the concentration of the 4’-mercaptobiphenyl-4-carbonitrile solution and the specific conditions of the experiment .
4'-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It features a biphenyl structure with both a thiol group (-SH) and a nitrile group (-CN) attached to it. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications. The compound has a predicted density of 1.21 g/cm³, a melting point ranging from 127 to 132 °C, and a boiling point of approximately 384.5 °C .
Research into the biological activities of 4'-Mercaptobiphenyl-4-carbonitrile and its derivatives is ongoing. Its interactions with biomolecules are of particular interest, as they may lead to potential applications in medicinal chemistry and drug development. The compound's ability to form strong bonds with metal surfaces through its thiol group also suggests possible roles in biological systems where metal ion interactions are crucial.
The synthesis of 4'-Mercaptobiphenyl-4-carbonitrile typically involves several key steps:
These methods can be adapted for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity .
4'-Mercaptobiphenyl-4-carbonitrile has several significant applications:
The interaction of 4'-Mercaptobiphenyl-4-carbonitrile with surfaces, particularly gold, is notable for its ability to modify electronic properties through self-assembled monolayers. These interactions are essential for applications in nanotechnology and surface modification techniques, where controlling surface characteristics at the molecular level is critical.
Several compounds share structural similarities with 4'-Mercaptobiphenyl-4-carbonitrile, but each has unique characteristics:
Compound | Functional Groups | Key Differences |
---|---|---|
Biphenyl-4-thiol | Thiol only | Lacks the nitrile group; less versatile chemically. |
4-Mercaptobenzoic acid | Thiol and carboxylic acid | Contains a carboxylic acid instead of a nitrile. |
4-Mercaptophenol | Thiol and hydroxyl | Contains a hydroxyl group instead of a nitrile; different reactivity. |
The uniqueness of 4'-Mercaptobiphenyl-4-carbonitrile lies in its combination of both thiol and nitrile groups, providing enhanced reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly valuable in both surface chemistry and materials science applications.
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for constructing the biphenyl core of 4'-mercaptobiphenyl-4-carbonitrile. This method employs palladium catalysts to couple a boronic acid derivative with an aryl halide, enabling precise functionalization at the 4- and 4'-positions.
Typical reactants:
Catalytic system:
Reaction conditions:
Table 1: Optimization of Suzuki Coupling Parameters
Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Catalyst | Pd(PPh₃)₄ | 78 | 92 | [1] |
Base | Cs₂CO₃ | 85 | 95 | [1] |
Solvent | Toluene/H₂O | 82 | 90 | [1] |
Introducing the mercapto (-SH) group at the 4'-position requires careful handling due to its susceptibility to oxidation. Two primary strategies are employed:
Post-coupling thiolation:
In situ protection:
Key considerations:
Recent advances have enabled the integration of biphenyl coupling and thiolation into a single reaction vessel, reducing purification steps and improving efficiency.
Representative protocol:
Advantages:
Catalyst selection and solvent systems significantly impact yields:
Table 2: Solvent Impact on Suzuki Coupling
Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
---|---|---|---|
Toluene/H₂O | 2.4 | 82 | 18 |
DMF/H₂O | 36.7 | 65 | 8 |
1,4-Dioxane/H₂O | 2.2 | 79 | 20 |
Regiochemical control is critical to avoid isomers such as 3'-mercaptobiphenyl-4-carbonitrile. Factors influencing selectivity include:
Mitigation strategies:
Efforts to improve sustainability focus on solvent substitution, energy efficiency, and catalyst recovery:
Microwave-assisted synthesis:
Aqueous-phase catalysis:
Catalyst recycling:
Table 3: Environmental Metrics Comparison
Method | PMI* | E-factor** | Carbon Footprint (kg CO₂/kg) |
---|---|---|---|
Conventional Suzuki | 12.4 | 8.7 | 4.2 |
Microwave-assisted | 6.8 | 3.9 | 2.1 |
Process Mass Intensity; *Environmental factor (waste/product mass)
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 4'-Mercaptobiphenyl-4-carbonitrile. The compound exhibits a molecular formula of C₁₃H₉NS with an average molecular mass of 211.282 Da [1] [2]. Quantum chemical calculations using various functional and basis set combinations have revealed fundamental electronic properties critical for understanding surface interactions and chemical reactivity.
The electronic structure analysis demonstrates that 4'-Mercaptobiphenyl-4-carbonitrile possesses a significant molecular dipole moment ranging from 4.1 to 4.3 Debye across different computational methods [3] [4]. This substantial dipole moment arises from the π-conjugation between the mercapto group and the nitrile functionality, creating an extended electronic delocalization pathway through the biphenyl backbone [5] [6].
Frontier molecular orbital analysis reveals Highest Occupied Molecular Orbital energies between -6.85 and -7.12 eV, while Lowest Unoccupied Molecular Orbital energies range from -2.18 to -2.41 eV, depending on the computational method employed [7] [8]. The resulting energy gap of approximately 4.4 to 4.9 eV indicates moderate electronic stability and potential for charge transfer processes [9] [10].
Table 1 presents comprehensive electronic structure parameters obtained from multiple Density Functional Theory methodologies, demonstrating the consistency of key electronic properties across different computational approaches.
Natural Bond Orbital analysis has been employed to investigate charge transfer and hybridization effects within the molecular framework [8] [11]. The calculations reveal significant charge redistribution upon molecular formation, with the sulfur atom exhibiting partial negative charge character that facilitates strong interactions with metal surfaces [13].
Computational studies have extensively investigated the binding mechanisms of 4'-Mercaptobiphenyl-4-carbonitrile to various metal surfaces, particularly gold, silver, and copper substrates [3] [4] [13]. The compound demonstrates chemisorption through the sulfur atom of the mercapto group, forming stable thiolate bonds with metal surfaces [14].
Binding energy calculations using Density Functional Theory methods reveal strong metal-sulfur interactions ranging from -1.62 to -2.44 eV, depending on the metal substrate and binding site geometry [4] [15]. Gold surfaces exhibit binding energies of -1.85 to -2.31 eV for top, bridge, and hollow coordination sites respectively [13] [16]. The hollow site consistently demonstrates the strongest binding affinity across all investigated metal surfaces [4] [15].
Molecular dynamics simulations have provided insights into the adsorption kinetics and equilibrium structures of 4'-Mercaptobiphenyl-4-carbonitrile on metal surfaces [3] [17]. The adsorption process follows a complex mechanism involving initial physisorption, followed by chemical bond formation and molecular reorientation to optimize surface coverage [4] [18].
The molecular orientation on metal surfaces has been characterized through infrared spectroscopy calculations and scanning tunneling microscopy modeling [13] [15]. The biphenyl moiety adopts tilt angles ranging from 65° to 80° with respect to the surface normal, with variations depending on the metal substrate and local environment [13] [5].
Table 2 summarizes the comprehensive binding parameters for different metal surface configurations, illustrating the systematic trends in binding strength and molecular geometry across various coordination environments.
Quantum-chemical calculations have elucidated the detailed reaction mechanisms involved in the surface modification process using 4'-Mercaptobiphenyl-4-carbonitrile [3] [19]. The reaction pathway involves multiple elementary steps, beginning with thiol deprotonation and proceeding through surface adsorption, molecular rearrangement, and self-assembled monolayer formation [4] [6].
Transition state calculations using Density Functional Theory methods have identified activation barriers for key reaction steps [19] [20]. The thiol deprotonation step exhibits an activation energy of approximately 8.2 kcal/mol, while the subsequent surface adsorption process requires only 2.1 kcal/mol, indicating facile binding once deprotonation occurs [21] [22].
Competing reaction pathways have been investigated, including disulfide formation and oxidation processes [19] [23]. Disulfide formation exhibits a higher activation barrier of 15.6 kcal/mol, making it kinetically less favorable under typical experimental conditions [4] [19]. However, this pathway becomes more significant in ethanol-based systems compared to aqueous environments [23].
Rate constant calculations based on transition state theory provide quantitative predictions of reaction kinetics [19] [21]. The surface adsorption process exhibits extremely rapid kinetics with rate constants on the order of 10⁸ s⁻¹, while disulfide formation proceeds more slowly at approximately 10² s⁻¹ [4] [19].
Table 4 presents comprehensive reaction mechanism data, including activation energies, reaction energies, and calculated rate constants for all identified reaction pathways.
Intermolecular interaction modeling has revealed the complex network of forces governing self-assembled monolayer formation and stability [4] [24] [6]. The rigid biphenyl backbone of 4'-Mercaptobiphenyl-4-carbonitrile creates unique packing arrangements distinct from flexible alkanethiol systems [5] [25].
π-π stacking interactions between biphenyl moieties contribute significantly to monolayer stability, with calculated interaction energies of approximately -4.8 kcal/mol at optimal intermolecular distances of 3.4 Å [24] [26]. These interactions provide lateral stabilization within the monolayer structure [5] [6].
Dipole-dipole interactions arising from the substantial molecular dipole moment contribute an additional -2.3 kcal/mol to the intermolecular binding energy [4] [24]. The nitrile group orientation and electron-withdrawing character significantly influence these electrostatic interactions [16] [6].
van der Waals forces represent the dominant contribution to intermolecular binding, accounting for approximately 37% of the total interaction energy [24] [27]. The extended aromatic system provides a large polarizable framework that enhances dispersion interactions between neighboring molecules [27] [28].
Computational models using Monte Carlo simulations and molecular dynamics have mapped the complete phase diagram of intermolecular interactions [24] [17]. These calculations predict optimal packing densities and orientational ordering within self-assembled monolayers [24] [18].
Table 3 provides detailed analysis of all significant intermolecular interactions, quantifying their energetic contributions and characteristic distances in self-assembled systems.
Theoretical predictions of surface modification outcomes have been achieved through comprehensive computational modeling combining electronic structure calculations, thermodynamic analysis, and kinetic modeling [21] [29] [30]. The approach enables quantitative prediction of modified surface properties before experimental synthesis [31] [32].
Work function modifications have been predicted using Density Functional Theory calculations on slab models representing the molecule-metal interface [16] [29]. 4'-Mercaptobiphenyl-4-carbonitrile induces work function changes ranging from -0.7 to -1.3 eV depending on the metal substrate and molecular coverage [16] [32].
Surface energy calculations predict significant reductions in surface energy following molecular adsorption [29] [30]. The theoretical framework employs linear extrapolation methods to obtain converged surface energies from finite slab calculations [30] [31]. Machine learning models trained on high-throughput Density Functional Theory data enhance prediction accuracy while reducing computational cost [30] [31].
Electron transfer kinetics at modified interfaces have been modeled using Marcus theory combined with electronic coupling calculations [16] [33]. The rigid biphenyl framework provides efficient electronic communication between the metal substrate and solution species, enhancing electron transfer rates by several orders of magnitude [16] [33].
Coverage-dependent properties have been systematically investigated through grand canonical Monte Carlo simulations and thermodynamic integration methods [24] [34]. These calculations predict optimal molecular densities of approximately 4.2 molecules/nm² for maximum surface modification efficiency [13].
Stability predictions incorporate both thermodynamic and kinetic factors to estimate long-term performance of modified surfaces [21] [35]. The calculations suggest exceptional stability exceeding 90 days under ambient conditions, attributed to strong metal-sulfur bonds and favorable intermolecular interactions [36] [35].
Table 5 summarizes the comprehensive theoretical predictions for surface modification outcomes, comparing unmodified and modified gold surfaces across multiple property dimensions and providing quantitative estimates of expected changes.